(S)-(+)-2-Nonyl isothiocyanate

Description

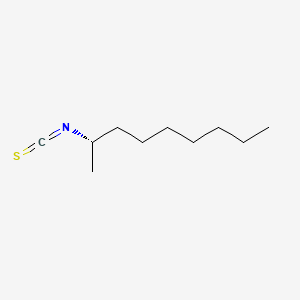

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPOQQFZEYBCRM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704828 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-86-1 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Preclinical Investigations of S + 2 Nonyl Isothiocyanate

Anticancer Potential and Chemopreventive Efficacy

Comprehensive research into the anticancer and chemopreventive properties of (S)-(+)-2-Nonyl isothiocyanate has not been identified. The following subsections, which are standard areas of investigation for potential anticancer compounds, lack specific data for this particular isothiocyanate.

In Vitro Anti-Proliferative Effects on Cancer Cell Lines

There is no available data from in vitro studies detailing the anti-proliferative effects of this compound on various cancer cell lines. Therefore, information regarding its potency, such as half-maximal inhibitory concentration (IC50) values, against different types of cancer cells is not known.

Induction of Cell Cycle Arrest in Neoplastic Cells

The ability of this compound to induce cell cycle arrest in cancerous cells has not been documented. Research has not yet explored whether this compound can halt the progression of the cell cycle at specific checkpoints, a common mechanism of action for many anticancer agents.

Apoptosis and Programmed Cell Death Induction in Cancer Models

There are no published studies investigating the pro-apoptotic effects of this compound in cancer models. The molecular pathways and mechanisms by which it might induce programmed cell death remain unelucidated.

Modulation of Tumor Growth and Metastasis in Preclinical Animal Models

Preclinical studies using animal models to assess the impact of this compound on tumor growth and metastasis have not been reported in the scientific literature. Its in vivo efficacy is therefore unknown.

Synergistic Interactions with Conventional Anticancer Therapies

Research into the potential synergistic effects of this compound when used in combination with conventional chemotherapy or radiation therapy has not been conducted.

Antimicrobial Activities

Specific studies detailing the antimicrobial properties of this compound against various pathogens are not available. Therefore, its spectrum of activity, minimum inhibitory concentration (MIC) values, and potential as an antimicrobial agent have not been established.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Research into the antibacterial properties of long-chain isothiocyanates, such as derivatives of nonyl isothiocyanate, has revealed significant efficacy, particularly against Gram-positive bacteria. While specific studies on this compound are limited, research on closely related compounds provides valuable insights.

A study investigating a range of isothiocyanates demonstrated that those with long side chains exhibit potent activity against Gram-positive bacteria. longdom.org Specifically, 9-methylsulfonyl-nonyl isothiocyanate (9-MSoITC) and 9-methylsulfinyl-nonyl isothiocyanate (9-MSITC), which share the nine-carbon chain of 2-nonyl isothiocyanate, were found to be highly effective. longdom.orgtsijournals.com

Against Bacillus cereus, 9-MSoITC showed a minimum inhibitory concentration (MIC) of 25 μg/mL. longdom.orgtsijournals.com The same compound was also potent against Listeria monocytogenes with a MIC of 25 μg/mL. longdom.orgtsijournals.com For Staphylococcus aureus, 9-MSITC was the most effective among the tested nonyl-isothiocyanate derivatives, with a MIC of 50 μg/mL. longdom.orgtsijournals.com

In contrast, the efficacy of these long-chain isothiocyanates against Gram-negative bacteria was found to be lower. For instance, the MIC of 3-methylsulfonyl-propyl isothiocyanate against Escherichia coli was 25 μg/mL, while the longer chain 9-MSoITC was less effective against this pathogen. longdom.orgtsijournals.com This suggests a degree of selectivity in the antibacterial action of these compounds, which is dependent on the structure of the bacterial cell wall.

Table 1: Antibacterial Efficacy of Nonyl-Isothiocyanate Derivatives

| Compound | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) |

|---|---|---|---|---|

| 9-methylsulfonyl-nonyl ITC | Bacillus cereus | 25 | Escherichia coli | >400 |

| 9-methylsulfonyl-nonyl ITC | Listeria monocytogenes | 25 | Pseudomonas aeruginosa | 400 |

| 9-methylsulfinyl-nonyl ITC | Staphylococcus aureus | 50 |

Data sourced from studies on structurally similar compounds. longdom.orgtsijournals.com

Antifungal Efficacy and Inhibition of Fungal Growth Mechanisms

The antifungal properties of isothiocyanates have been a subject of considerable research. nih.govnih.gov Similar to their antibacterial action, long-chain isothiocyanates have demonstrated significant antifungal activity.

The aforementioned study on 9-carbon isothiocyanate derivatives also explored their efficacy against various fungal species. longdom.orgtsijournals.com Notably, 9-MSoITC was highly effective against the yeasts Saccharomyces cerevisiae and the mold Aspergillus niger, with a MIC of 25 μg/mL for both. longdom.orgtsijournals.com Furthermore, 9-MSITC and phenethyl isothiocyanate (PEITC) showed the highest efficacy against Candida holmii, with a MIC of 50 μg/mL. longdom.orgtsijournals.com

The mechanism of antifungal action for isothiocyanates is believed to involve the disruption of fungal cell membranes and the inhibition of essential metabolic enzymes. researchgate.net The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups of proteins and enzymes within the fungal cell, leading to a loss of function and ultimately, cell death. researchgate.net

Table 2: Antifungal Efficacy of Nonyl-Isothiocyanate Derivatives

| Compound | Fungal Species | MIC (μg/mL) |

|---|---|---|

| 9-methylsulfonyl-nonyl ITC | Saccharomyces cerevisiae | 25 |

| 9-methylsulfonyl-nonyl ITC | Aspergillus niger | 25 |

| 9-methylsulfinyl-nonyl ITC | Candida holmii | 50 |

Data sourced from studies on structurally similar compounds. longdom.orgtsijournals.com

Anti-Biofilm Formation Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. nih.govifremer.fr Several isothiocyanates have been investigated for their ability to inhibit biofilm formation. For instance, allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) have been reported to affect biofilm formation in pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa by interfering with the cytoplasmic membrane.

While the general class of isothiocyanates shows promise in this area, there is currently a lack of specific research data on the anti-biofilm properties of this compound or its closely related long-chain analogues. Further investigation is required to determine if the efficacy observed with other isothiocyanates extends to this specific compound.

Selectivity in Antimicrobial Action

A notable characteristic of isothiocyanates is the selectivity of their antimicrobial action, which is often dependent on their chemical structure, including the length of their alkyl side chain.

Research has shown that isothiocyanates with long side chains, such as the nine-carbon chain in nonyl isothiocyanate, are generally more active against Gram-positive bacteria and fungi. longdom.orgtsijournals.com In contrast, those with shorter side chains tend to be more effective against Gram-negative bacteria. longdom.org This selectivity is likely due to the differences in the cell wall composition between these microbial groups. The outer membrane of Gram-negative bacteria presents a formidable barrier that may be less permeable to the more lipophilic long-chain isothiocyanates. Gram-positive bacteria, lacking this outer membrane, may be more susceptible to the membrane-disrupting effects of these compounds.

Other Investigated Biological Activities

Beyond their direct antimicrobial effects, isothiocyanates have been explored for other potential therapeutic properties.

Anti-inflammatory Modulatory Effects

Isothiocyanates are recognized for their anti-inflammatory properties. foodandnutritionjournal.orgnih.gov The primary mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comfrontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comfrontiersin.org By activating Nrf2, isothiocyanates can help to mitigate oxidative stress, a key driver of inflammation.

Furthermore, some isothiocyanates have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB controls the expression of many pro-inflammatory genes, including cytokines and chemokines. While these mechanisms are well-documented for isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate, specific studies on the anti-inflammatory effects of this compound are not currently available.

Potential Neuroprotective Activities through Cellular Defense Mechanisms

The neuroprotective potential of isothiocyanates has also garnered scientific interest. foodandnutritionjournal.orgresearchgate.netnih.gov Similar to their anti-inflammatory effects, the neuroprotective activities of these compounds are largely attributed to their ability to activate the Nrf2 pathway. researchgate.netnih.govcore.ac.uk By enhancing the cellular antioxidant defense system in the brain, isothiocyanates may protect neurons from oxidative damage, a common feature of many neurodegenerative diseases. researchgate.netnih.gov

In addition to antioxidant effects, some isothiocyanates have been shown to modulate signaling pathways involved in apoptosis (programmed cell death) and inflammation within the central nervous system. researchgate.netcore.ac.uk While the potential for neuroprotection is a promising area of research for the isothiocyanate class, there is a lack of specific experimental data concerning the neuroprotective activities of this compound.

Molecular Mechanisms of Action of S + 2 Nonyl Isothiocyanate

Modulation of Cellular Signaling Pathways

Isothiocyanates are recognized for their ability to interfere with key cellular signaling cascades that govern cell fate. These interactions are often central to their observed biological activities.

Downregulation of Cell Survival Pathways (e.g., PI3K/AKT/mTOR)

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many diseases. Several isothiocyanates have been shown to suppress this pathway. For instance, studies on other isothiocyanates have demonstrated their ability to inhibit the phosphorylation and activation of key components of this pathway, such as Akt and mTOR. This inhibition can lead to a decrease in pro-survival signals and an increase in apoptosis. The synergistic effect of some isothiocyanates with PI3K inhibitors suggests a direct or indirect role in modulating this pathway.

Activation of Stress Response Pathways (e.g., MAPK, JNK1)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including stress responses, apoptosis, and proliferation. The c-Jun N-terminal Kinase (JNK) pathway, a subset of the MAPK family, is particularly associated with the cellular response to stressors. Research on various isothiocyanates has revealed their capacity to induce the phosphorylation and activation of JNK1/2. This activation is often linked to the induction of apoptosis. The activation of ERK and JNK signaling pathways by some isothiocyanates has been shown to be important for their effects on cell viability and the regulation of apoptosis-related proteins.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Many isothiocyanates are potent activators of the Nrf2 pathway. They are thought to react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins. This activation of the Nrf2/ARE pathway is a key mechanism by which isothiocyanates are thought to exert their protective effects.

Alteration of Sonic Hedgehog (SHH) Signaling

The Sonic Hedgehog (SHH) signaling pathway is fundamental during embryonic development and is also implicated in tissue homeostasis and regeneration in adults. Dysregulation of the SHH pathway has been linked to the development of various forms of cancer. Some natural compounds have been shown to inhibit the SHH pathway, thereby affecting cancer stem cell maintenance. While the direct effects of (S)-(+)-2-Nonyl isothiocyanate on this pathway have not been documented, the broader investigation of natural products as modulators of SHH signaling is an active area of research.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A hallmark of many bioactive compounds, including isothiocyanates, is their ability to halt the cell cycle and trigger programmed cell death, or apoptosis, in abnormal cells.

Epigenetic Regulation

Impact on Gene Expression and Chromatin Remodeling

Isothiocyanates (ITCs) are significant modulators of gene expression, exerting their influence through various mechanisms, including epigenetic modifications that alter chromatin structure. Evidence suggests that these compounds can regulate the expression of genes involved in critical cellular processes like cell cycle control and tumor suppression. nih.gov

One of the key epigenetic mechanisms influenced by ITCs is the regulation of DNA methylation and histone modification. nih.gov For instance, certain ITCs have been found to reduce the activity of DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA, often leading to gene silencing. Phenylhexyl isothiocyanate, for example, has been shown to decrease the activity of DNMT1 and DNMT3B. This inhibition can lead to the re-expression of silenced tumor suppressor genes. nih.gov

Furthermore, ITCs can affect histone acetylation, another critical component of chromatin remodeling. Increased acetylation of histones H3 and H4 has been observed following treatment with some ITCs, a modification that typically leads to a more open chromatin structure and increased gene transcription. nih.gov By functioning as dual epigenetic agents that inhibit both DNA hypermethylation and histone deacetylation, ITCs can effectively modulate the transcriptional landscape of a cell. nih.gov

Beyond these epigenetic effects, ITCs like sulforaphane (B1684495) can also influence the expression of key transcription factors. For example, sulforaphane has been shown to enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) through epigenetic regulation, a key regulator of cellular antioxidant responses. nih.gov ITCs also regulate various microRNAs (miRNAs), which are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation and are often deregulated in cancer. nih.gov

Interference with Xenobiotic Metabolism and Detoxification Enzymes

A primary mechanism by which isothiocyanates exert their biological effects is through the modulation of xenobiotic-metabolizing enzymes. This involves a dual action: the inhibition of Phase I enzymes that can activate carcinogens and the induction of Phase II enzymes that detoxify them. nih.gov

Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the initial metabolism of many foreign compounds (xenobiotics). While this is often a detoxification step, some compounds are converted into more potent carcinogens. Isothiocyanates have been shown to inhibit various CYP isoforms, thereby blocking the metabolic activation of potential carcinogens. nih.govnih.gov

Phenethyl isothiocyanate (PEITC), a well-studied arylalkyl ITC, demonstrates broad inhibitory activity against several human CYP isoforms. nih.gov The nature of this inhibition can be competitive, noncompetitive, or a mixed type, depending on the specific CYP enzyme. For example, PEITC competitively inhibits CYP1A2 and CYP2A6, while it noncompetitively inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov Furthermore, PEITC acts as a mechanism-based inactivator of CYP2E1, meaning it is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates it. nih.gov

Structure-activity relationship studies provide insight into how a compound like this compound might behave. Research on arylalkyl isothiocyanates has shown that inhibitory potency against certain CYP-mediated reactions increases with the length of the alkyl chain up to six carbons (e.g., 6-phenylhexyl isothiocyanate, PHITC), after which potency may decline. nih.gov This suggests that the nine-carbon chain of this compound would confer significant inhibitory activity.

| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|

| CYP1A2 | Competitive | 4.5 ± 1.0 µM |

| CYP2A6 | Competitive | 18.2 ± 2.5 µM |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 µM |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 µM |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 µM |

| CYP2D6 | Noncompetitive | 28.4 ± 7.9 µM |

| CYP2E1 | Noncompetitive | 21.5 ± 3.4 µM |

| CYP3A4 | Mixed | 34.0 ± 6.5 µM (competitive), 63.8 ± 12.5 µM (noncompetitive) |

Data derived from studies on PEITC and may not be directly representative of this compound but illustrates the general inhibitory potential of the ITC class. nih.gov

A hallmark of many isothiocyanates is their ability to potently induce the expression of a battery of Phase II detoxification enzymes. nih.gov These enzymes play a crucial role in cellular protection by converting electrophiles and reactive oxygen species into less toxic, more readily excretable substances. Key enzymes in this group include Glutathione (B108866) S-transferases (GSTs), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

The primary mechanism for this induction is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway. nih.govmdpi.com Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by a repressor protein, Keap1, which facilitates its degradation. Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2 and its translocation to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various genes, initiating the transcription of Phase II and antioxidant enzymes. caldic.com

Studies in primary rat hepatocytes have shown that both aromatic and aliphatic ITCs are effective inducers of ARE/Nrf2-regulated genes, significantly up-regulating enzymes like NQO1 and heme oxygenase-1 at the transcriptional, protein, and/or activity levels. nih.gov

| Enzyme | Function |

|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to xenobiotics. |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Reduces quinones, preventing them from participating in redox cycling. |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the conjugation of glucuronic acid to substrates, increasing water solubility. |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce the antioxidant biliverdin. |

| Glutamate-cysteine ligase (GCL) | Rate-limiting enzyme in glutathione synthesis. |

Interactions with Cellular Macromolecules

The high electrophilicity of the isothiocyanate group (-N=C=S) makes it reactive toward nucleophiles within the cell, particularly the thiol groups (-SH) of cysteine residues in proteins and in the tripeptide glutathione. These interactions are central to the molecular mechanisms of ITCs.

Isothiocyanates react with sulfhydryl groups on proteins to form dithiocarbamate (B8719985) adducts, a process known as thiocarbamoylation. nih.gov This covalent modification can alter the structure and function of the target protein, thereby affecting downstream cellular processes. Unlike reactions with other nucleophiles like amines, the reaction of ITCs with thiols is reversible. nih.gov This reversibility means that ITC-protein adducts can act as a reservoir, potentially releasing the free ITC to interact with other targets. nih.govredalyc.org

This process of transthiocarbamoylation, the transfer of the isothiocyanate moiety from one thiol to another, is considered an important aspect of their biological activity. nih.gov For example, an ITC initially conjugated to glutathione can transfer its isothiocyanate group to a cysteine residue on a target protein. nih.gov

Proteomic studies have identified numerous cellular proteins that are targets of thiocarbamoylation, including cytoskeletal proteins (α-tubulin, β-actin), metabolic enzymes (GAPDH), and chaperone proteins like heat shock protein 90β (Hsp90β). nih.gov The modification of Hsp90β has been suggested to trigger the activation of heat shock factor-1, leading to a heat shock response. nih.gov The covalent modification of key regulatory proteins is a critical mechanism by which ITCs modulate cellular signaling pathways. nih.gov

Isothiocyanates readily react with glutathione (GSH), the most abundant intracellular non-protein thiol. nih.gov This reaction, often catalyzed by Glutathione S-transferases (GSTs), forms a dithiocarbamate conjugate. nih.govnih.gov This conjugation is the first and primary step in the metabolism and elimination of ITCs. nih.gov

A direct consequence of this rapid conjugation is the depletion of the intracellular pool of reduced glutathione. oup.com This depletion can have several significant biological effects. Firstly, the reduction in GSH levels can alter the cellular redox state, leading to a more oxidizing environment. Secondly, the depletion of GSH and the subsequent thiocarbamoylation of proteins are thought to be key signals that activate cellular defense pathways, including the Nrf2-mediated induction of Phase II enzymes. nih.govredalyc.org

Studies using murine hepatoma cells have shown that exposure to isothiocyanates like sulforaphane leads to a rapid, dose-dependent decrease in GSH levels. oup.com This process is also linked to the cellular accumulation of the ITC, as the formation of the GSH conjugate appears to be a driving force for drawing the ITC into the cell. oup.com Therefore, the interaction with GSH is not merely a detoxification step but is integral to the accumulation and subsequent biological activity of isothiocyanates. oup.com

Mechanisms of Antimicrobial Action

The antimicrobial effects of isothiocyanates (ITCs) are generally attributed to their ability to interact with and disrupt essential cellular components in microorganisms. The electrophilic nature of the isothiocyanate group (-N=C=S) makes it highly reactive towards nucleophiles, such as the sulfhydryl groups of amino acids like cysteine, which are abundant in microbial proteins. This reactivity is central to its antimicrobial properties.

A primary mechanism by which many isothiocyanates exert their antimicrobial effect is through the disruption of bacterial cell membranes. While direct studies on this compound are not extensively available, research on other ITCs, such as allyl isothiocyanate (AITC) and benzyl (B1604629) isothiocyanate (BITC), has shown that these compounds can lead to a loss of membrane integrity. nih.govnih.gov This disruption is thought to occur through the interaction of the isothiocyanate with membrane proteins and lipids, leading to increased permeability.

The consequence of this altered permeability is the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, which ultimately contributes to cell death. Electron microscopy studies of bacteria treated with certain ITCs have revealed visible damage to the cell membrane, further supporting this mechanism. nih.gov The lipophilic nature of the nonyl chain in this compound would theoretically facilitate its partitioning into the lipid bilayer of bacterial membranes, potentially enhancing its disruptive effects.

Table 1: Effects of Various Isothiocyanates on Bacterial Membrane Integrity

| Isothiocyanate | Target Organism(s) | Observed Effects on Cell Membrane |

| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7, Salmonella Montevideo, Listeria monocytogenes | Increased leakage of cellular metabolites, similar to membrane-active antibiotic polymyxin (B74138) B. nih.gov |

| Benzyl Isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Induces loss of membrane integrity and potential. nih.gov |

| Phenethyl Isothiocyanate (PEITC) | E. coli, Pseudomonas aeruginosa, S. aureus | Affects cellular membrane integrity. nih.gov |

| This compound | Not specifically studied | Data not available |

This table is generated based on available research on various isothiocyanates and will be updated as more specific data on this compound becomes available.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and the production of virulence factors. The inhibition of QS is a promising strategy for controlling bacterial infections.

Several isothiocyanates, notably sulforaphane, have been shown to inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Sulforaphane acts as an antagonist of the transcriptional activator LasR, a key component of the QS system in this bacterium. By interfering with QS, these compounds can reduce the production of virulence factors and inhibit the formation of biofilms, making the bacteria more susceptible to conventional antibiotics.

There is currently a lack of specific research on the effects of this compound on bacterial quorum sensing mechanisms. However, given the activity of other ITCs in this area, it represents a plausible and important avenue for future investigation.

The reactivity of the isothiocyanate group with sulfhydryl groups makes enzymes, particularly those with essential cysteine residues in their active sites, a key target for the antimicrobial action of these compounds. Inhibition of critical enzymes can disrupt essential metabolic pathways, leading to microbial death.

For instance, allyl isothiocyanate has been shown to inhibit enzymes such as thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7. nih.gov Thioredoxin reductase is crucial for DNA synthesis and repair, while acetate kinase is involved in energy metabolism. By targeting these and other essential enzymes, ITCs can exert a potent antimicrobial effect.

Specific enzymatic targets of this compound in microbial cells have not yet been identified in the scientific literature. The long alkyl chain of this particular isothiocyanate may influence its ability to penetrate the cell and interact with intracellular enzymes, a hypothesis that warrants further experimental validation.

Table 2: Known Enzymatic Targets of Various Isothiocyanates in Bacteria

| Isothiocyanate | Target Enzyme(s) | Bacterial Species | Consequence of Inhibition |

| Allyl Isothiocyanate (AITC) | Thioredoxin reductase, Acetate kinase | Escherichia coli O157:H7 | Disruption of DNA synthesis/repair and energy metabolism. nih.gov |

| Sulforaphane | Not specifically identified | Pseudomonas aeruginosa | Inhibition of virulence factor production (indirectly via QS inhibition). nih.gov |

| This compound | Not yet identified | Not yet studied | Data not available |

This table is generated based on available research on various isothiocyanates and will be updated as more specific data on this compound becomes available.

Metabolic Pathways and Pharmacokinetics of S + 2 Nonyl Isothiocyanate

Absorption and Bioavailability Considerations

Specific data on the absorption and bioavailability of (S)-(+)-2-Nonyl isothiocyanate is not available in the current scientific literature. General studies on isothiocyanates suggest that the length of the alkyl chain can influence lipophilicity and, therefore, absorption rates, but direct evidence for the nonyl derivative is lacking.

Mercapturic Acid Pathway Metabolism

The mercapturic acid pathway is the primary route for the detoxification and elimination of isothiocyanates. This multi-step process converts the reactive isothiocyanate into a water-soluble N-acetylcysteine conjugate that can be readily excreted.

Glutathione (B108866) Conjugation and GST-Mediated Reactions

While it is presumed that this compound undergoes conjugation with glutathione, catalyzed by Glutathione S-transferases (GSTs), no studies have identified the specific GST isoforms involved or the kinetics of this reaction.

Formation of Cysteinylglycine (B43971) and Cysteine Conjugates

Following glutathione conjugation, the resulting conjugate is typically cleaved to form cysteinylglycine and then cysteine conjugates. Research specific to the metabolic fate of the this compound-glutathione conjugate is absent.

N-Acetylcysteine Conjugate Formation and Excretion

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate to form a mercapturic acid, which is then excreted in the urine. The specific N-acetylcysteine conjugate of this compound has not been identified or quantified in any published studies.

Role of Multidrug Resistance Proteins (MRPs) in Transport and Excretion

Multidrug Resistance Proteins (MRPs) are known to be involved in the cellular efflux of glutathione conjugates of various xenobiotics, including some isothiocyanates. However, there is no direct evidence to confirm the role of MRPs in the transport and excretion of this compound or its metabolites.

Interspecies and Individual Variability in Metabolism

No studies have been conducted to assess potential interspecies or individual variability in the metabolism of this compound. For other isothiocyanates, such variability is often attributed to genetic polymorphisms in GST enzymes.

Structure Activity Relationship Sar Studies for S + 2 Nonyl Isothiocyanate

Impact of Chiral Configuration on Biological and Pharmacological Activities

The presence of a chiral center at the C2 position of the nonyl chain in (S)-(+)-2-Nonyl isothiocyanate introduces stereoselectivity in its interactions with biological targets. The spatial arrangement of substituents around this chiral carbon can significantly influence the binding affinity and subsequent modulation of target proteins, such as enzymes and receptors. While specific studies on the enantiomers of 2-nonyl isothiocyanate are not extensively documented, the importance of chirality in the biological activity of other isothiocyanates has been established. For instance, the synthesis of chiral isothiocyanates with high purity and low racemization is a key focus in medicinal chemistry, underscoring the relevance of stereochemistry in their pharmacological effects nih.gov. The synthesis of optically active (R)- and (S)-1-isothiocyanatoethylbenzene has been achieved without racemization, highlighting the feasibility of obtaining enantiomerically pure chiral ITCs for biological evaluation nih.gov. The absolute configuration of such chiral ITCs can be determined using techniques like circular dichroism nih.gov.

The differential activity between enantiomers often arises from the specific three-dimensional fit required for optimal interaction within a binding pocket of a biological macromolecule. One enantiomer may exhibit a higher potency due to a more favorable orientation that allows for stronger or more numerous intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the target. Conversely, the other enantiomer may bind less effectively or even interact with different off-target molecules, leading to altered activity or side effects.

Influence of Alkyl Chain Length and Branching on Efficacy and Selectivity

The nine-carbon alkyl chain of this compound plays a crucial role in its lipophilicity and, consequently, its ability to traverse cell membranes and interact with intracellular targets. The length and branching of the alkyl side chain in isothiocyanates are known to be significant determinants of their biological efficacy and selectivity nih.govnih.gov.

Studies on a series of arylalkyl isothiocyanates have demonstrated that increasing the alkyl chain length can enhance inhibitory potency against certain enzymes nih.gov. For example, in the context of inhibiting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent than phenethyl isothiocyanate (PEITC), which has a shorter alkyl chain nih.govnih.gov. This suggests that a longer alkyl chain can lead to stronger interactions with the target enzyme's active site.

However, the relationship between chain length and activity is not always linear and can be target-dependent. For instance, in a study on x-(methylsulfinyl)alkyl isothiocyanates (MSITCs) and their antimicrobial activity against E. coli, the activity increased with decreasing chain length from C9 to C3 wur.nl. Conversely, for other types of isothiocyanates, a longer chain may be beneficial.

Branching on the alkyl chain can also modulate activity. The presence of a methyl group at the C2 position in this compound introduces steric hindrance that could influence its interaction with molecular targets compared to a linear nonyl isothiocyanate. This branching might enhance selectivity for certain targets by preventing binding to others with more sterically restricted binding sites.

The following table summarizes the influence of alkyl chain characteristics on the activity of some isothiocyanates, providing a basis for understanding the potential behavior of this compound.

| Isothiocyanate Type | Alkyl Chain Modification | Effect on Biological Activity | Reference |

| Arylalkyl ITCs | Increased chain length (e.g., PBITC, PHITC vs. PEITC) | Increased potency in inhibiting NNK metabolism | nih.gov |

| x-(methylsulfinyl)alkyl ITCs | Decreased chain length (C9 to C3) | Increased antimicrobial activity against E. coli | wur.nl |

| Alkyl ITCs | Presence of bifunctional -N=C=S groups (P-DiITC vs. PITC) | Significantly higher antibacterial activity | wur.nl |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry offers powerful tools to investigate the structure-activity relationships of isothiocyanates at a molecular level. These in silico methods can provide insights into the physicochemical properties and molecular interactions that govern the biological activity of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity mdpi.com. For isothiocyanates, QSAR studies have been employed to understand the physicochemical properties that are key to their antibacterial activity wur.nl. These models can be used to predict the activity of new or untested isothiocyanates based on their structural features.

A QSAR study on 26 isothiocyanates against Escherichia coli and Bacillus cereus revealed that partial charge, polarity, reactivity, and the shape of the ITC molecule are crucial for their antibacterial activity wur.nl. The developed models showed good predictive power and could successfully predict the activity of ITC-rich extracts wur.nl. Such models could be applied to this compound to predict its potential antimicrobial efficacy based on its calculated molecular descriptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex nih.govmdpi.com. This method is instrumental in understanding the specific interactions between an isothiocyanate and its biological target at the atomic level nih.govfrontiersin.orgresearchgate.net. For this compound, docking studies could be performed to model its interaction with various known protein targets of isothiocyanates, such as tubulin or histone deacetylases.

These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and help to explain the observed biological activity. For example, molecular docking studies have been used to investigate the binding of phenyl isothiocyanates to anticancer targets, revealing favorable binding affinities nih.gov. Similarly, the interaction of a benzylisothiocyanate derivative with various molecular targets was successfully correlated with its in vivo activity frontiersin.org.

Beyond predicting binding affinity, computational models can also predict various biological endpoints, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These models are crucial in the early stages of drug discovery to assess the druglikeness of a compound. For this compound, such models could predict its oral bioavailability, metabolic stability, and potential off-target effects, guiding further experimental studies.

Correlation between Chemical Reactivity and Biological Potency

The biological potency of isothiocyanates is highly dependent on the chemical reactivity of the -N=C=S functional group wikipedia.org. This group is an electrophile and readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins and the amine groups of lysine (B10760008) residues tandfonline.comnih.gov. This covalent modification of proteins is a primary mechanism through which isothiocyanates exert their biological effects nih.gov.

The electrophilicity of the central carbon atom in the isothiocyanate group can be modulated by the electronic properties of the attached alkyl or aryl group. In the case of this compound, the electron-donating nature of the alkyl group influences the reactivity of the isothiocyanate moiety. The chemical structure of the isothiocyanate has been shown to be strongly related to its antibacterial effectiveness, with aromatic rings and short carbon chains with oxygen potentially increasing aggressiveness mdpi.com.

The reaction of isothiocyanates with cellular thiols, such as glutathione (B108866) (GSH), can lead to the formation of dithiocarbamates nih.gov. This conjugation is a key step in the metabolism and detoxification of isothiocyanates, but it can also represent a mechanism of action. The potency of an isothiocyanate can be correlated with its rate of reaction with these nucleophilic targets. Therefore, understanding the chemical reactivity of this compound is fundamental to elucidating its biological potency.

Advanced Analytical Methodologies for Detection and Quantification of S + 2 Nonyl Isothiocyanate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of isothiocyanates from complex matrices. The choice of technique often depends on the specific physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of isothiocyanates, particularly those that are thermolabile. For a long-chain aliphatic compound like (S)-(+)-2-Nonyl isothiocyanate, reversed-phase HPLC would be the method of choice. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure good resolution.

Detection of isothiocyanates by HPLC can be challenging due to the lack of a strong chromophore in many of these compounds. However, various detection modes can be utilized:

UV-Vis Detection: While not ideal for all isothiocyanates, UV detection can be used, typically at low wavelengths (around 200-250 nm). The sensitivity may be limited for compounds like this compound.

Diode Array Detection (DAD): DAD provides the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no significant UV absorbance. It is particularly useful for the analysis of less volatile isothiocyanates.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.

To overcome the low UV absorbance, pre-column derivatization with reagents that introduce a chromophore is a common strategy, as will be discussed in section 7.2.

Table 1: Representative HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm (for derivatized ITCs) |

| Injection Volume | 20 µL |

This table presents typical conditions for the analysis of isothiocyanates and would be a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a relatively volatile compound, GC-MS is a highly suitable method for its detection and quantification. The sample is typically introduced into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

The mass spectrometer detector provides both qualitative and quantitative information. The electron ionization (EI) mode is commonly used, which generates a unique fragmentation pattern (mass spectrum) for each compound, acting as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.

It is important to note that some isothiocyanates can be thermally labile, potentially degrading in the hot injector. However, for a stable aliphatic isothiocyanate like this compound, this is less of a concern.

Table 2: Illustrative GC-MS Parameters for Volatile Isothiocyanate Analysis

| Parameter | Condition |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min |

| Injector Temp. | 250°C |

| MS Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

This table provides a general set of parameters that could be optimized for the analysis of this compound.

UHPLC-QTOF-MS/MS represents a state-of-the-art analytical platform that combines the high-resolution separation of UHPLC with the high mass accuracy and sensitivity of a QTOF mass spectrometer. This technique is exceptionally powerful for the analysis of compounds in complex matrices. The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and improved separation efficiency compared to conventional HPLC.

The QTOF mass spectrometer provides high-resolution mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is invaluable for the unambiguous identification of this compound, especially in the absence of a pure analytical standard. The MS/MS capability, where a specific ion is selected and fragmented, provides structural information that further confirms the identity of the compound. This technique is particularly useful for metabolic studies and for the identification of unknown isothiocyanates in natural products. A study on the simultaneous analysis of various isothiocyanates has been developed using reversed-phase UHPLC coupled with tandem mass spectrometry after derivatization with N-acetyl-l-cysteine glsciences.com.

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While not as commonly used as HPLC or GC for isothiocyanate analysis, CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of neutral compounds like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation.

Detection in CE is typically performed using UV-Vis absorbance. As with HPLC, the sensitivity for underivatized isothiocyanates can be low. Therefore, derivatization is often a necessary step to improve detectability. One study reported the development of a CE method for the simultaneous quantification of sinigrin, gluconasturtiin, and allyl-ITC after derivatization with mercaptoacetic acid mdpi.com.

Derivatization Strategies for Enhanced Detectability and Stability

Derivatization is a key strategy in the analysis of isothiocyanates to overcome issues of low detectability and, in some cases, instability. The isothiocyanate functional group is reactive towards nucleophiles, and this reactivity is exploited in derivatization reactions.

The reaction of isothiocyanates with thiol-containing reagents is a common derivatization approach. Mercaptoacetic acid reacts with the isothiocyanate group to form a stable thiourethane derivative. This reaction is typically carried out in-vial prior to analysis mdpi.com.

The resulting derivative has several advantages for analysis:

Increased Polarity: The addition of the carboxylic acid group from mercaptoacetic acid increases the polarity of the derivative, making it more suitable for reversed-phase HPLC and CE analysis.

Enhanced UV Absorbance: The thiourethane moiety generally exhibits stronger UV absorbance compared to the underivatized isothiocyanate, leading to improved sensitivity with UV-based detectors.

Improved Stability: The derivatization can stabilize volatile isothiocyanates, reducing losses during sample preparation and analysis.

This derivatization strategy has been successfully applied to the analysis of various isothiocyanates in plant extracts, and it is a promising approach for the sensitive and reliable quantification of this compound mdpi.com.

1,2-Benzenedithiol (B97157) Cyclocondensation for Spectroscopic and Chromatographic Analysis

A highly effective and widely utilized method for the quantification of isothiocyanates (ITCs), including this compound, is the 1,2-benzenedithiol (BDT) cyclocondensation assay. nih.govnih.govnih.gov This technique is valued for its simplicity, sensitivity, and broad applicability to a wide range of ITCs. nih.gov The underlying principle of this assay involves the reaction of the electrophilic carbon atom of the isothiocyanate group (-N=C=S) with the two sulfhydryl groups of 1,2-benzenedithiol. This reaction results in the formation of a stable cyclic product, 1,3-benzodithiole-2-thione (B1218078), and the corresponding amine of the isothiocyanate. nih.govresearchgate.net

The reaction is quantitative for most aliphatic and aromatic isothiocyanates, with the exception of tertiary ITCs. nih.gov The stable cyclocondensation product is then readily quantifiable using spectroscopic or chromatographic techniques. This method is particularly advantageous as it converts the often volatile and unstable isothiocyanates into a more stable and easily detectable derivative. nih.gov

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are fundamental in the analysis of this compound, both in its native form and after derivatization.

UV Spectroscopy for Cyclic Thiocarbonyl Products

Following the cyclocondensation reaction with 1,2-benzenedithiol, the resulting product, 1,3-benzodithiole-2-thione, can be accurately quantified using UV-Visible spectroscopy. researchgate.net This product exhibits a strong and distinct absorption maximum at a relatively long wavelength, which minimizes interference from other compounds present in complex biological samples. nih.gov The high molar extinction coefficient of this product allows for the sensitive detection of the original isothiocyanate. nih.govresearchgate.net

| Parameter | Value |

| Analytical Wavelength (λmax) | 365 nm |

| Molar Extinction Coefficient (ε) | 23,000 M⁻¹ cm⁻¹ |

This data represents the general values for the 1,3-benzodithiole-2-thione product formed from the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. nih.gov

Infrared Fourier-Transform Spectroscopy

Infrared Fourier-Transform (FTIR) spectroscopy is a powerful tool for the structural characterization of this compound. This technique identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The isothiocyanate group (-N=C=S) has a strong and characteristic asymmetric stretching vibration that appears in a specific region of the infrared spectrum, making it readily identifiable.

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) |

| Asymmetric N=C=S Stretch | 2050 - 2200 |

| C-N Stretch | 1340 - 1360 |

| C-S Stretch | 920 - 950 |

These are general characteristic absorption bands for alkyl isothiocyanates.

Challenges in Simultaneous Isothiocyanate Quantification and Stability

The accurate quantification of this compound presents several analytical challenges, primarily related to its inherent instability and reactivity. Isothiocyanates, particularly those with longer alkyl chains, can be volatile and susceptible to degradation under various conditions. mdpi.comresearchgate.net

Key challenges include:

Volatility: The volatility of isothiocyanates can lead to sample loss during preparation and analysis, resulting in underestimation of their concentration.

Thermal Instability: Many isothiocyanates are thermolabile and can degrade at elevated temperatures, which is a concern for analytical techniques that require heating, such as gas chromatography. researchgate.net

Reactivity: The electrophilic nature of the isothiocyanate group makes it reactive towards nucleophiles such as water, alcohols, and amines. This can lead to the formation of various degradation products, complicating quantification. researchgate.netnih.gov

Matrix Effects: When analyzing samples from complex biological or botanical matrices, other compounds present can interfere with the quantification of the target isothiocyanate.

These challenges necessitate careful sample handling, the use of internal standards, and often, derivatization to a more stable compound for accurate and reproducible quantification. researchgate.net

Sample Preparation and Extraction Procedures from Complex Biological and Botanical Matrices

The effective extraction of this compound from complex matrices is a critical step prior to its analysis. nih.govmdpi.com The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the isothiocyanate. mdpi.com

Several techniques are commonly employed for the extraction of isothiocyanates:

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is partitioned between two immiscible solvents. An organic solvent in which the isothiocyanate is highly soluble is used to extract it from the aqueous sample matrix.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the isothiocyanate from the sample matrix. The analyte is then eluted with a suitable solvent. This method is effective for sample clean-up and concentration.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique is advantageous as it avoids the use of large volumes of organic solvents and can be highly selective. mdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the cell walls of botanical materials, enhancing the release of intracellular compounds like isothiocyanates into the extraction solvent. mdpi.com

The efficiency of these extraction methods can be influenced by factors such as the choice of solvent, pH, temperature, and the presence of interfering substances. mdpi.com

| Extraction Method | Principle | Advantages | Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, widely applicable. | Can be labor-intensive, may use large solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | Good for sample clean-up and concentration. | Sorbent selection is crucial, can be costly. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid. | Environmentally friendly, highly selective. | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Increased efficiency, reduced extraction time. | Potential for localized heating. |

Mechanistic Toxicology and Safety Profiles of Isothiocyanates

Cellular Toxicity Mechanisms and Concentration-Dependent Effects

The cellular toxicity of isothiocyanates is multifaceted and highly dependent on their concentration. At elevated concentrations, ITCs are known to induce cell death through various mechanisms, primarily apoptosis (programmed cell death) and inhibition of cell cycle progression.

The induction of apoptosis by ITCs involves several pathways. One key mechanism is the mitochondrial release of cytochrome c, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. researchgate.netnih.gov Furthermore, ITCs can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. d-nb.info

Inhibition of the cell cycle is another significant aspect of ITC-induced toxicity. Studies have shown that different ITCs can arrest the cell cycle at various phases (e.g., G1, S, G2/M), thereby preventing cancer cell proliferation. foodandnutritionjournal.org The specific phase of cell cycle arrest can depend on the type of ITC and the cell line being studied. foodandnutritionjournal.org

Table 1: General Cellular Effects of Isothiocyanates at Different Concentrations

| Concentration Range | Predominant Cellular Effects | Key Mechanisms |

| High | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Mitochondrial pathway activation, Caspase activation, Bcl-2 family regulation, Inhibition of cell cycle progression researchgate.netnih.govd-nb.infofoodandnutritionjournal.org |

| Low | Potential for cell proliferation and enhanced metabolic activity | Varies among specific ITCs; mechanisms are still under investigation researchgate.net |

Role of Reactive Oxygen Species (ROS) and Glutathione (B108866) (GSH) Depletion in Toxicity

A pivotal mechanism underlying the cellular effects of isothiocyanates is their ability to modulate the intracellular redox environment. This involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH), a major cellular antioxidant.

Isothiocyanates can stimulate the production of ROS within cells. d-nb.infomicrobialcell.com While excessive ROS can lead to oxidative stress and cellular damage, a moderate increase can also act as a signaling mechanism to trigger protective cellular responses. The generation of ROS by ITCs is often linked to their pro-apoptotic effects, as high levels of oxidative stress can damage cellular components and initiate cell death pathways. microbialcell.com

Concurrently, ITCs are known to react with and deplete intracellular GSH. mdpi.com This depletion can occur through direct conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). The reduction in the cellular pool of GSH can render cells more susceptible to oxidative damage from both endogenous and exogenous sources. The conjugation of ITCs with GSH is also a critical step in their metabolic clearance from the body. mdpi.com

The interplay between ROS generation and GSH depletion is a key determinant of the cellular response to ITC exposure. While this can lead to toxicity at high concentrations, it is also linked to the activation of cellular defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.

Influence of Genetic Polymorphisms (e.g., GST polymorphisms) on Toxicity Susceptibility

The individual response to isothiocyanates can be significantly influenced by genetic variations, particularly in genes encoding for metabolic enzymes like glutathione S-transferases (GSTs). GSTs play a crucial role in the detoxification and elimination of ITCs by catalyzing their conjugation with glutathione.

Polymorphisms in GST genes, such as deletions or single nucleotide polymorphisms, can result in enzymes with reduced or no activity. The most studied of these are the null genotypes of GSTM1 and GSTT1. Individuals who are homozygous for the null alleles of these genes lack the respective functional enzymes.

Research suggests that individuals with GSTM1 and/or GSTT1 null genotypes may metabolize and excrete isothiocyanates more slowly. This can lead to a higher and more prolonged internal exposure to the active compounds. Consequently, these individuals might experience more pronounced biological effects from ITC consumption. While some studies suggest this may lead to enhanced protective effects against certain diseases, it could also theoretically increase susceptibility to toxicity at higher exposure levels. The interaction between GST genotypes and ITC exposure is an active area of research, with studies showing that the risk of certain cancers in response to dietary ITC intake can be modified by an individual's GST genotype.

Table 2: Influence of GST Polymorphisms on Isothiocyanate Metabolism

| GST Genotype | Enzyme Activity | Effect on Isothiocyanate Metabolism | Potential Implication for Toxicity |

| GSTM1 positive / GSTT1 positive | Normal | Efficient conjugation and elimination of ITCs | Standard susceptibility |

| GSTM1 null and/or GSTT1 null | Absent or reduced | Slower metabolism and excretion of ITCs, leading to higher bioavailability | Potentially altered susceptibility (either enhanced protective effects or increased toxicity depending on the context) |

Biphasic Dose-Response (Hormetic) Effects in Biological Systems

A growing body of evidence indicates that isothiocyanates can exhibit a biphasic dose-response, a phenomenon known as hormesis. Hormesis is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.

For several isothiocyanates, including sulforaphane (B1684495), low concentrations have been shown to promote cell proliferation and migration in various cell lines. nih.gov In contrast, higher concentrations of the same compounds inhibit these processes and induce cytotoxicity. nih.gov This biphasic effect has been observed across different biological endpoints, including angiogenesis (the formation of new blood vessels). nih.gov

The precise molecular mechanisms underlying the hormetic effects of isothiocyanates are not fully understood but are thought to involve the activation of adaptive stress response pathways. At low doses, the mild stress induced by ITCs may trigger cellular defense mechanisms that lead to a net beneficial effect. However, as the dose increases, the level of stress surpasses the cell's adaptive capacity, resulting in toxicity.

The hormetic nature of isothiocyanates has significant implications for their potential therapeutic applications and highlights the importance of dose selection in research and any future clinical considerations. The notion that "more is not always better" is particularly relevant for this class of compounds.

Chemical Biology Applications and Therapeutic Development Considerations

Development of (S)-(+)-2-Nonyl Isothiocyanate as a Chemical Probe for Biological Processes

The development of isothiocyanates as chemical probes to investigate biological processes is an emerging area of interest. Chemical probes are small molecules used to study and manipulate biological systems. Isothiocyanates, due to their reactivity with nucleophiles like cysteine and lysine (B10760008) residues on proteins, have the potential to be developed into covalent probes for labeling and studying protein function.

Currently, there is no specific information available on the development of this compound as a chemical probe. However, the general principles of developing isothiocyanate-based probes can be outlined. Such a probe would typically consist of three key components: the isothiocyanate reactive group, a linker, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag). The development would involve synthesizing derivatives of this compound that incorporate these features.

The utility of such a probe would be in identifying the cellular targets of this compound, which could help elucidate its mechanism of action. For instance, a fluorescently tagged this compound could be used in cellular imaging studies to visualize its localization within cells. Affinity-based probes could be used to pull down interacting proteins for identification by mass spectrometry.

Integration into Advanced Drug Delivery Systems for Enhanced Efficacy

Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of isothiocyanates by improving their solubility, stability, and bioavailability. While no studies have specifically focused on this compound, extensive research has been conducted on encapsulating other isothiocyanates, such as sulforaphane (B1684495) and PEITC, into various nanocarriers.

These delivery systems include liposomes, nanoparticles, and micelles. For example, encapsulating PEITC and cisplatin (B142131) in liposomal nanoparticles has been shown to enhance their toxicity toward non-small cell lung cancer cells. Similarly, nanoformulations of sulforaphane have been developed to improve its delivery for cancer therapy. uea.ac.uk

The integration of this compound into such systems would likely involve similar formulation strategies. The hydrophobic nature of the nonyl group suggests that it could be effectively encapsulated within the lipid core of nanoparticles or liposomes. Such formulations could potentially increase its circulation time in the body, allow for targeted delivery to specific tissues, and provide a sustained release profile.

Table 1: Examples of Isothiocyanate-Based Nano-Delivery Systems

| Isothiocyanate | Carrier | Cancer Type | Reference |

|---|---|---|---|

| Sulforaphane | Liposomes | Breast Cancer | uea.ac.uk |

| Phenethyl isothiocyanate (PEITC) | Liposomes | Non-Small Cell Lung Cancer | uea.ac.uk |

Potential for Combination Therapies to Overcome Resistance

A significant area of cancer research is the use of isothiocyanates in combination with conventional chemotherapeutic drugs to enhance their efficacy and overcome drug resistance. frontiersin.org Studies have shown that isothiocyanates like sulforaphane can sensitize cancer cells to various anticancer drugs. frontiersin.org For example, sulforaphane has been shown to curb the growth of gefitinib-resistant lung cancer cells. frontiersin.org

The synergistic effects of isothiocyanates are not limited to interactions with chemotherapeutic agents. Combinations of different isothiocyanates, such as allyl isothiocyanate and sulforaphane, have demonstrated synergistic effects in inhibiting the growth of lung cancer cells. nih.gov

While there is no specific research on the use of this compound in combination therapies, its potential in this area warrants investigation. Future studies could explore its ability to synergize with standard chemotherapeutic agents or other natural compounds in various cancer cell lines. The mechanisms underlying such potential synergies could involve the modulation of drug-metabolizing enzymes, inhibition of drug efflux pumps, or targeting of survival pathways in cancer cells.

Table 2: Examples of Synergistic Combinations of Isothiocyanates with Anticancer Drugs

| Isothiocyanate Combination | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Sulforaphane + Gefitinib | Lung Cancer Cells | Overcoming drug resistance | frontiersin.org |

| Allyl isothiocyanate + Sulforaphane | Lung Cancer Cells | Synergistic growth inhibition | nih.gov |

Exploration in Agricultural Applications as Biofumigants or Crop Protectants

Isothiocyanates released from the enzymatic hydrolysis of glucosinolates in brassica plants are known for their biofumigant properties, which can help control soil-borne pests, pathogens, and weeds. orgprints.orgwindows.netoregonstate.edu This process, known as biofumigation, involves incorporating brassica cover crops into the soil. orgprints.orgwindows.net The volatile isothiocyanates released have been shown to be effective against a range of agricultural pests. mdpi.comentomoljournal.com

The specific types and concentrations of isothiocyanates released vary depending on the brassica species. For example, Indian mustard (Brassica juncea) is known to release high concentrations of allyl isothiocyanate, which has potent biocidal properties. mdpi.com While the potential of this compound as a biofumigant has not been specifically studied, the general efficacy of isothiocyanates in this application suggests that it could possess similar properties.

Further research would be needed to determine if any plant species produce significant amounts of 2-nonyl glucosinolate and to evaluate the efficacy of released this compound against specific agricultural pests and pathogens.

Role as a Synthetic Building Block in the Synthesis of Complex Organic Molecules

The isothiocyanate functional group is a versatile intermediate in organic synthesis due to its reactivity with a wide range of nucleophiles. rsc.orgrsc.orgwikipedia.orgmdpi.com This reactivity allows for the construction of various nitrogen- and sulfur-containing heterocyclic compounds, thioureas, and thioamides, which are important scaffolds in medicinal chemistry. mdpi.com

While there are no specific examples in the literature detailing the use of this compound as a building block for complex molecules, its chemical properties suggest it could be a valuable synthetic intermediate. The chiral nature of this compound could be particularly useful in asymmetric synthesis, where the stereochemistry of the starting material can influence the stereochemical outcome of the final product.

The general synthetic utility of isothiocyanates involves reactions with amines to form thioureas, with alcohols to form thiocarbamates, and in cycloaddition reactions to form various heterocycles. These transformations highlight the potential of this compound as a starting material for the synthesis of novel and potentially bioactive compounds.

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Signaling Pathways

A primary avenue for future investigation lies in the comprehensive identification of the molecular targets and signaling pathways modulated by (S)-(+)-2-Nonyl isothiocyanate. Isothiocyanates are known to interact with a multitude of cellular targets, primarily through their electrophilic isothiocyanate group, which readily reacts with nucleophilic thiol groups in proteins. This reactivity underlies their diverse biological effects, including the induction of antioxidant responses and apoptosis in cancer cells.

Future research should aim to:

Identify specific protein targets: High-throughput screening methods, such as activity-based protein profiling and proteomic approaches, can be employed to identify the specific proteins that are covalently modified by this compound in various cell types. Understanding these direct interactions is crucial for elucidating its mechanism of action.

Investigate modulation of key signaling pathways: Studies have shown that isothiocyanates can influence critical cellular signaling pathways, including the Keap1-Nrf2 antioxidant response pathway, the NF-κB inflammatory pathway, and various protein kinase cascades like MAPKs. nih.govaacrjournals.org It is imperative to determine how this compound specifically impacts these pathways and to what extent its effects differ from other well-characterized isothiocyanates. The activation of the Nrf2 pathway is a particularly important mechanism for many isothiocyanates, leading to the upregulation of cytoprotective genes. frontiersin.org

Explore structure-activity relationships: The long non-polar nonyl chain of this compound may confer unique properties, such as enhanced membrane permeability or affinity for hydrophobic binding pockets in proteins. Comparative studies with shorter-chain or aromatic isothiocyanates will be essential to understand how its chemical structure dictates its biological activity and target specificity.

| Signaling Pathway | General Effect of Isothiocyanates | Potential Research Questions for this compound |

| Keap1-Nrf2 | Activation, leading to antioxidant and detoxifying enzyme expression. frontiersin.org | Does the nonyl chain enhance interaction with Keap1 or other regulatory proteins in this pathway? |

| NF-κB | Inhibition, leading to anti-inflammatory effects. | What is the potency of this compound in inhibiting NF-κB activation compared to other isothiocyanates? |

| MAPK (ERK, JNK, p38) | Modulation, influencing cell proliferation, differentiation, and apoptosis. aacrjournals.org | How does this compound differentially activate MAPK pathways in normal versus cancerous cells? |

| PI3K/Akt/mTOR | Inhibition, leading to reduced cell survival and proliferation. nih.gov | Is this pathway a primary target for the potential anti-cancer effects of this compound? |

| Wnt/β-catenin | Modulation, with implications for cancer stem cell self-renewal. mdpi.com | Can this compound target cancer stem cells through this pathway? |

Bridging Preclinical Findings to Clinical Translation Potential

While extensive preclinical data exist for some isothiocyanates, the translation of these findings into clinical applications has been challenging. nih.govnih.gov For this compound, a robust preclinical evidence base is the first and most critical step.

Future research in this area should focus on:

Establishing in vitro efficacy: A systematic evaluation of the effects of this compound on a wide range of human cancer cell lines, as well as on models of other diseases such as neurodegenerative and cardiovascular conditions, is necessary to identify its most promising therapeutic applications.

Conducting comprehensive in vivo studies: Following promising in vitro results, well-designed animal studies are required to assess the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics of this compound. These studies will be crucial for determining its potential as a therapeutic agent.

Addressing the challenges of clinical translation: Key challenges in translating isothiocyanate research to humans include the lack of reliable biomarkers and the difficulty of using cancer incidence as a primary endpoint in prevention trials. nih.gov Future clinical trials involving isothiocyanates will need to incorporate validated biomarkers of exposure and biological effect to accurately assess their efficacy.

Advanced Computational Modeling for Predictive Biology and Toxicology

Computational toxicology and predictive biology offer powerful tools to accelerate the investigation of this compound while minimizing the need for extensive animal testing. nih.gov

Future research directions include:

In silico prediction of ADMET properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound based on its chemical structure. This information can guide the design of in vivo studies and help to anticipate potential safety concerns.

Molecular docking and dynamics simulations: These computational techniques can be used to model the interaction of this compound with potential protein targets at the atomic level. This can help to prioritize targets for experimental validation and provide insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) modeling: By analyzing the chemical structures and biological activities of a range of isothiocyanates, QSAR models can be developed to predict the potency of this compound and to design novel analogs with improved therapeutic properties.

Development of Robust Biomarkers for Biological Activity and Exposure

The development of reliable biomarkers is essential for both preclinical and clinical studies of this compound. Such biomarkers are needed to quantify exposure, confirm target engagement, and monitor biological responses.

Key areas for future research include:

Identification of specific metabolites: The metabolic fate of this compound in the body needs to be elucidated. Its mercapturic acid conjugates, which are excreted in urine, could serve as short-term biomarkers of exposure. However, the stability of these metabolites can be a concern. nih.gov

Development of long-term exposure biomarkers: The reaction of isothiocyanates with proteins, such as albumin and hemoglobin, to form stable adducts offers a promising approach for developing long-term biomarkers of exposure. nih.gov Research is needed to identify and quantify the specific adducts formed by this compound.

Validation of biomarkers of biological activity: In addition to exposure biomarkers, it is crucial to develop and validate biomarkers that reflect the biological effects of this compound. These could include the measurement of downstream targets of the Nrf2 pathway or changes in the expression of specific microRNAs.

| Biomarker Type | Description | Future Research for this compound |